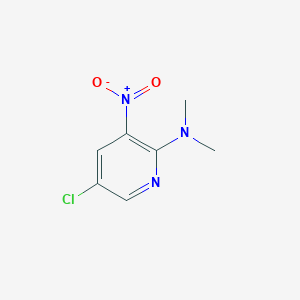

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It has been studied extensively for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.

Aplicaciones Científicas De Investigación

Chemical Reactions and Kinetics

Studies on the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine, a close analog to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, show their interaction in solvents like dimethyl sulfonide (DMSO) and dimethyl formamide (DMF). These studies help in understanding the chemical behavior and reaction mechanisms of such compounds (El-Bardan et al., 2002).

Formation of Aminals

The unexpected formation of aminals via Pummerer rearrangement from reactions involving nitropyridine compounds, similar to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, has been observed. This highlights a unique pathway in organic synthesis, contributing to the development of new chemical entities (Rakhit et al., 1979).

Nucleophilic Substitutions

Research on the kinetics of nucleophilic substitutions involving chloro-nitropyridines provides insights into their reactivity, aiding in the design of more efficient synthetic pathways for compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine (Hamed, 1997).

Dimethylation Processes

The process of N,N-dimethylation of nitro compounds, including those similar to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, has been studied, which is crucial for understanding the chemical modification techniques of nitropyridines (Zhang et al., 2015).

Cycloaddition Reactions

Investigations into the 1,3-dipolar cycloaddition reactions of nitropyridyl isocyanates show important reactions that can be applied to similar compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine. These reactions are fundamental in the synthesis of diverse heterocyclic compounds (Holt & Fiksdahl, 2007).

Antiprotozoal Activity

The synthesis and antiprotozoal activity of pyridine thioaryl ethers, which include chloro-nitropyridine derivatives, shed light on the potential biological activities of similar compounds. This research is crucial for developing new antiprotozoal agents (Fetisov et al., 2021).

Electron Spin Resonance Studies

ESR spectra studies of substituted pyridine anion radicals, including chloro-nitropyridines, provide valuable information on the electronic properties of such compounds. This research is significant in understanding the electronic characteristics of 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine and related molecules (Cottrell & Rieger, 1967).

Crystal Engineering

Research in crystal engineering using 2-amino-5-nitropyridine, closely related to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, helps in designing noncentrosymmetric structures for potential applications in materials science (Fur et al., 1996).

Antitumor Agents

The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones from nitropyridines provides insights into the development of potential antitumor agents. This research is relevant for understanding the medicinal chemistry aspects of compounds like 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine (Agrawal et al., 1976).

Propiedades

IUPAC Name |

5-chloro-N,N-dimethyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKEOADEACZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)

![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)

![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)

![2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2431775.png)

![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![4-ethyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431778.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)

![2-(2,4-Dichlorophenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2431782.png)